molecular formula C8H17NO B1480037 3-(Ethoxymethyl)-4-methylpyrrolidine CAS No. 2091004-04-3

3-(Ethoxymethyl)-4-methylpyrrolidine

Cat. No.: B1480037
CAS No.: 2091004-04-3
M. Wt: 143.23 g/mol
InChI Key: BCJITSNKJKCFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Ethoxymethyl)-4-methylpyrrolidine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(ethoxymethyl)-4-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-10-6-8-5-9-4-7(8)2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJITSNKJKCFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CNCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Ethoxymethyl)-4-methylpyrrolidine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with an ethoxymethyl group and a methyl substituent. The molecular structure can be represented as follows:

C8H17N\text{C}_8\text{H}_{17}\text{N}

This compound's unique structure contributes to its interactions with biological systems, making it a candidate for various pharmacological applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways that are crucial for cellular functions.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation: By binding to receptors, it can influence signal transduction processes, affecting cell proliferation and survival.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity: Preliminary studies suggest that the compound has potential antimicrobial effects against various pathogens, making it a candidate for further development in treating infections.
  • Anticancer Potential: Investigations into its anticancer properties have shown promise, with evidence suggesting that it may induce apoptosis in cancer cells through specific molecular pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 10 µg/mL.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could reduce the viability of certain cancer cell lines by up to 70% at a concentration of 50 µM. Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death in malignant cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundYesYesPromising candidate for drug development
Compound AModerateLowLess effective in both areas
Compound BHighModerateMore potent but with higher toxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Ethoxymethyl)-4-methylpyrrolidine
Reactant of Route 2
3-(Ethoxymethyl)-4-methylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.